molecular formula C20H16FN5O2 B2843064 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 897623-59-5

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2843064
CAS No.: 897623-59-5
M. Wt: 377.379
InChI Key: FRQFQGKHUDIILC-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a tetrazole ring, a fluorophenyl group, and a naphthalen-2-yloxy moiety, making it structurally unique and potentially useful in diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under reflux conditions.

    Coupling with Naphthalen-2-yloxyacetic Acid: The intermediate product is then coupled with naphthalen-2-yloxyacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group may interact with enzymes or receptors, modulating their activity. The naphthalen-2-yloxy moiety could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide
  • N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide

Uniqueness

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding interactions, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c21-16-6-8-17(9-7-16)26-19(23-24-25-26)12-22-20(27)13-28-18-10-5-14-3-1-2-4-15(14)11-18/h1-11H,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQFQGKHUDIILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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